
1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chloromethylsulfonyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine typically involves the reaction of 2,2-dimethylpyrrolidine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反応の分析
Types of Reactions: 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted pyrrolidines with various functional groups depending on the nucleophile used.
- Sulfone derivatives with enhanced stability and reactivity.
- Reduced pyrrolidine derivatives with potential applications in organic synthesis.
科学的研究の応用
1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways may include interactions with enzymes, receptors, or other biomolecules, depending on the specific application.
類似化合物との比較
1-((Chloromethyl)sulfonyl)pyrrolidine: Lacks the two methyl groups, resulting in different steric and electronic properties.
2,2-Dimethylpyrrolidine: Lacks the chloromethylsulfonyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethylsulfonylbenzene: Features a benzene ring instead of a pyrrolidine ring, leading to different chemical behavior and applications.
Uniqueness: 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine is unique due to the combination of the pyrrolidine ring, chloromethylsulfonyl group, and two methyl groups. This combination imparts specific reactivity and stability, making it valuable for various synthetic and research applications.
特性
分子式 |
C7H14ClNO2S |
|---|---|
分子量 |
211.71 g/mol |
IUPAC名 |
1-(chloromethylsulfonyl)-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C7H14ClNO2S/c1-7(2)4-3-5-9(7)12(10,11)6-8/h3-6H2,1-2H3 |
InChIキー |
LAPFIHKEEMZGCE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN1S(=O)(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
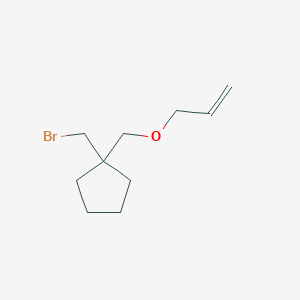
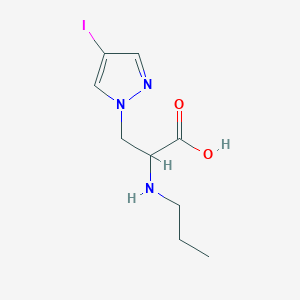
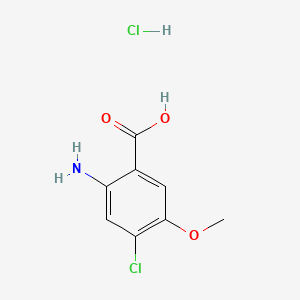
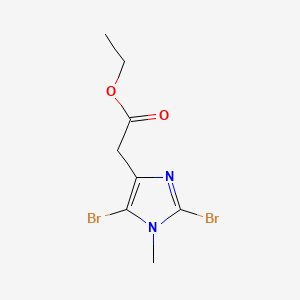
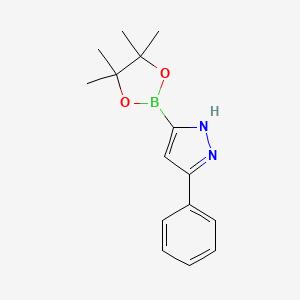
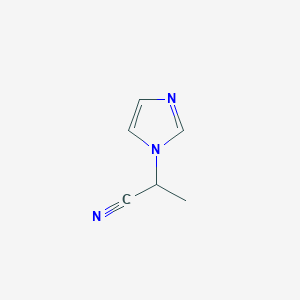
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)

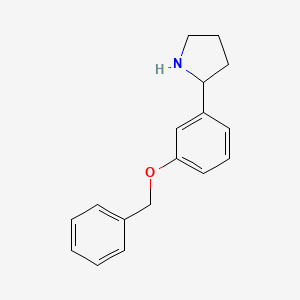
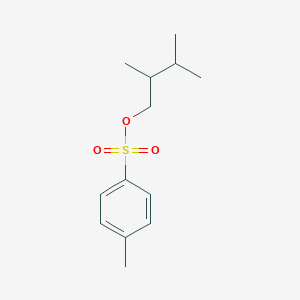
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)

